

In-Depth Technical Guide: DBCO-N-bis(PEG4-acid)

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Compound of Interest		
Compound Name:	DBCO-N-bis(PEG4-acid)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **DBCO-N-bis(PEG4-acid)**, a valuable tool in bioconjugation and drug development. We will delve into its chemical properties, detailed experimental protocols for its use, and a logical workflow for its application in creating stable bioconjugates.

Core Concepts

DBCO-N-bis(PEG4-acid) is a branched molecule that features two key reactive functionalities, enabling a two-step sequential conjugation strategy.

- Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide groups. This reactivity forms the basis of copper-free click chemistry, technically known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or other sensitive biological samples.[1][2][3][4]
- bis(PEG4-acid): The molecule possesses two polyethylene glycol (PEG) chains, each terminated with a carboxylic acid (-COOH). The PEG linkers are hydrophilic, which enhances the water solubility of the molecule and any resulting conjugate, helping to reduce aggregation and minimize steric hindrance.[5] The terminal carboxylic acid groups can be



activated to react with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[6][7]

This dual functionality makes **DBCO-N-bis(PEG4-acid)** an excellent choice for linking an amine-containing biomolecule to an azide-modified molecule, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8][9]

Data Presentation

The following table summarizes the key physicochemical properties of **DBCO-N-bis(PEG4-acid)**.

Property	Value
Molecular Weight	800.9 g/mol
Molecular Formula	C41H56N2O14
CAS Number	2639395-37-0
Purity	Typically >95% - 98%
Solubility	DMSO, DCM, DMF
Storage Condition	-20°C

Experimental Protocols

The use of **DBCO-N-bis(PEG4-acid)** typically involves a two-step process: (1) conjugation to an amine-containing biomolecule via the carboxylic acid groups, followed by (2) a copper-free click reaction to an azide-functionalized molecule.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on **DBCO-N-bis(PEG4-acid)** and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or antibody).

Materials:



- DBCO-N-bis(PEG4-acid)
- Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
- Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5[11]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine[11][12]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS (e.g., 100 mM) in an appropriate anhydrous solvent or activation buffer.[5][13]
- Activation of Carboxylic Acids:
 - In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the amine-containing biomolecule in the Activation Buffer.
 - Add a molar excess of EDC and NHS/sulfo-NHS to the solution. A common starting point
 is a 1.2-fold molar excess of EDC/NHS over the DBCO reagent.[5][11]



- Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[5][14]
- Conjugation to Amine-Containing Biomolecule:
 - If the activation step was performed separately, add the activated DBCO-NHS ester solution to the biomolecule solution in the Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[10]
 - The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[5]
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5][11]
 - Incubate for 15-30 minutes at room temperature.[5]
- Purification:
 - Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[5]

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for the reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

- DBCO-functionalized biomolecule (from Protocol 1)
- Azide-containing molecule (e.g., fluorescent probe, drug molecule)



Reaction buffer (e.g., PBS, pH 7.4)[11]

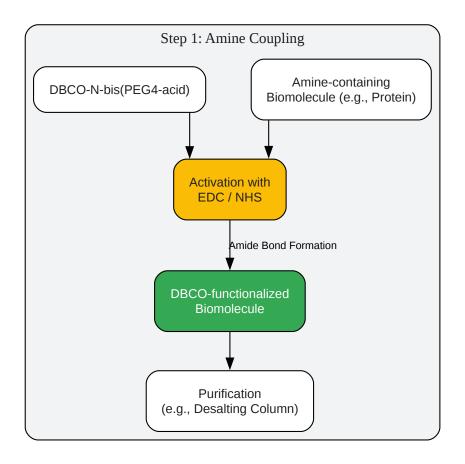
Procedure:

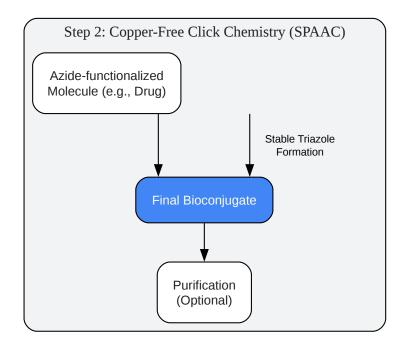
- Reaction Setup:
 - Dissolve the azide-containing molecule in the reaction buffer.
 - Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5fold molar excess of the azide-containing molecule is typically used.[5]
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.
 [5] Reaction times may need to be optimized depending on the specific reactants. Some reactions can go to completion in 4-17 hours at room temperature.
- Purification (if necessary):
 - If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the two-step bioconjugation process using **DBCO-N-bis(PEG4-acid)**.







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Caption: Experimental workflow for bioconjugation.



This diagram outlines the sequential two-step reaction process for utilizing **DBCO-N-bis(PEG4-acid)**. The first step involves the activation of the carboxylic acids and conjugation to an amine-containing biomolecule. The second step is the copper-free click reaction with an azide-functionalized molecule to yield the final bioconjugate.

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